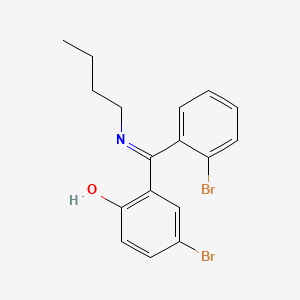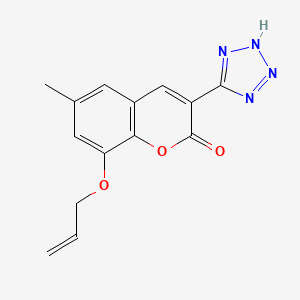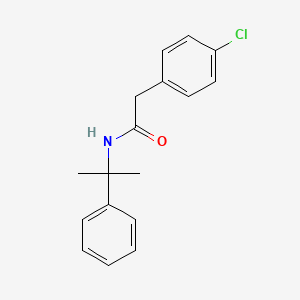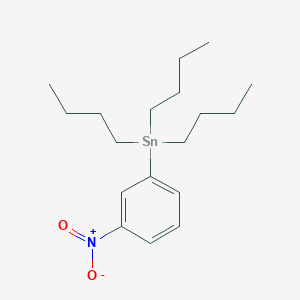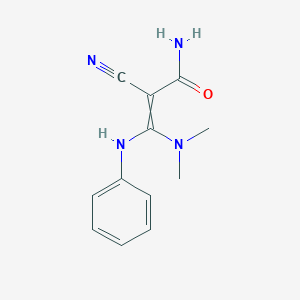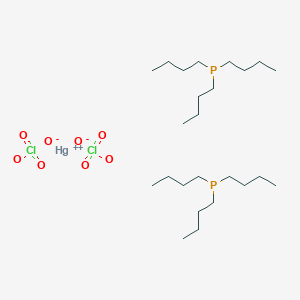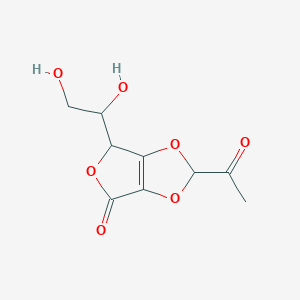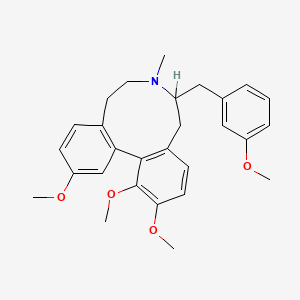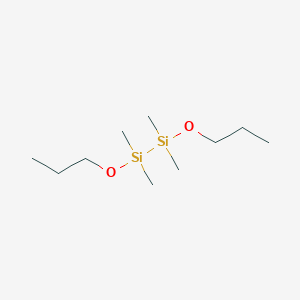
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is an organosilicon compound with the molecular formula C10H26O2Si2 It is characterized by the presence of two silicon atoms bonded to methyl and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane can be synthesized through the reaction of tetramethyldisilane with propanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove any impurities and ensure the compound’s high purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The propoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1,2-dipropoxydisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane involves its interaction with molecular targets through its silicon atoms and functional groups. The pathways involved include:
Molecular Targets: The silicon atoms can form bonds with various organic and inorganic molecules.
Pathways: The compound can undergo hydrolysis, oxidation, and other chemical transformations, leading to the formation of active intermediates that exert specific effects.
Comparaison Avec Des Composés Similaires
- 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
Comparison: 1,1,2,2-Tetramethyl-1,2-dipropoxydisilane is unique due to its propoxy groups, which provide distinct chemical properties compared to its methoxy and ethoxy counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
78669-52-0 |
|---|---|
Formule moléculaire |
C10H26O2Si2 |
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
[dimethyl(propoxy)silyl]-dimethyl-propoxysilane |
InChI |
InChI=1S/C10H26O2Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-10H2,1-6H3 |
Clé InChI |
LIDPPKUXQKUGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C)[Si](C)(C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


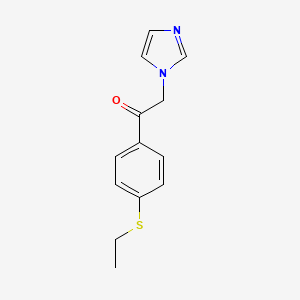
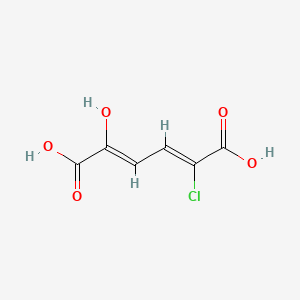
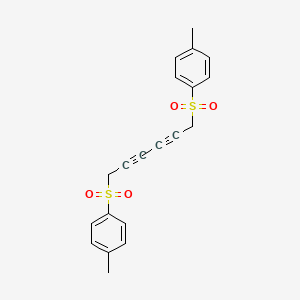
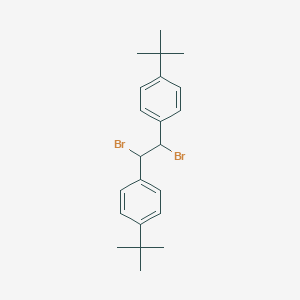

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
